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Compound of Interest

Compound Name:
methyl 3-cyclopropyl-2-

hydroxypropanoate

CAS No.: 1598962-96-9

Cat. No.: B6155659

Get Quote

Executive Summary & Structural Context
Methyl 3-cyclopropyl-2-hydroxypropanoate (MW: 144.17 Da, Formula: C

H

O

) presents a unique analytical challenge due to the coexistence of a strained cyclopropyl ring
and a polar

-hydroxyl group.

Accurate identification requires distinguishing this molecule from isomeric unsaturated hydroxy

esters. While Electrospray Ionization (ESI) is common for biological assays, Electron Impact

(EI) ionization (70 eV) remains the gold standard for structural elucidation and fingerprinting of

this intermediate.

Key Analytical Differentiator: The competition between the charge-retention on the
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-hydroxy ester moiety (m/z 89) and the stability of the cyclopropylcarbinyl cation (m/z 55)
defines the spectral signature.

Comparative Methodology: EI vs. ESI vs. TMS-
Derivatization
To ensure robust identification, researchers must select the ionization mode that balances

molecular ion stability with informative fragmentation.

Feature
Method A: Direct EI

(70 eV)

Method B: TMS-

Derivatization (EI)

Method C: ESI (+)

(LC-MS)

Primary Utility
Structural

Fingerprinting

Quantitation & GC

Resolution

Molecular Weight

Confirmation

Molecular Ion (M+)
Weak / Absent (m/z

144)

Strong [M-15]

(m/z 201)

Strong [M+H]

or [M+Na]

Base Peak m/z 89 or 55 m/z 73 (TMS group) [M+H]

Specificity
High (Reveals

backbone)

Medium (Dominated

by TMS)

Low (Little

fragmentation)

Limit of Detection ~1-10 ng
~0.1-1 ng (Better peak

shape)
< 0.1 ng

Recommendation: Use Method A for initial structural verification of raw materials. Use Method

B (Silylation with BSTFA) for quantitative impurity profiling in reaction mixtures to prevent

thermal degradation of the

-hydroxy group.

Fragmentation Mechanism Analysis (Direct EI)
The fragmentation of methyl 3-cyclopropyl-2-hydroxypropanoate under standard EI

conditions (70 eV) is governed by three primary pathways.

Pathway A: -Cleavage (Dominant)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b6155659/docs?utm_src=pdf-body#technical-guide-mass-spectrometry-profiling-of-methyl-3-cyclopropyl-2-hydroxypropanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6155659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The hydroxyl group at C2 directs ionization. Homolytic cleavage occurs at the C2-C3 bond,

stabilizing the charge on the oxygenated fragment.

Mechanism: Radical site initiation at the hydroxyl oxygen or carbonyl oxygen leads to

scission of the C2-C3 bond.

Diagnostic Ion:m/z 89

.

Significance: This peak confirms the

-hydroxy methyl ester core. If this peak is shifted (e.g., to m/z 103), it indicates a change in
the ester alkyl group (e.g., ethyl ester).

Pathway B: Cyclopropylcarbinyl Cleavage
The strained cyclopropyl ring facilitates cleavage at the C3 position.

Mechanism: Cleavage of the C2-C3 bond can also retain charge on the alkyl side, forming

the cyclopropylmethyl cation.

Diagnostic Ion:m/z 55

.

Secondary Fragments: The cyclopropyl ring often opens to form linear allyl cations (m/z 41).

Pathway C: Alkoxy Radical Loss
Mechanism: Loss of the methoxy group (

) or the carbomethoxy group (

).

Diagnostic Ion:m/z 85

. This corresponds to the

fragment.
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Visualization of Fragmentation Pathways[1][2][3][4]
[5][6][7][8]
The following diagram illustrates the competitive fragmentation pathways derived from the

molecular ion.

Molecular Ion (M+)
[Cyclopropyl-CH2-CH(OH)-COOCH3]

m/z 144

Fragment A (Base Peak Candidate)
[CH(OH)-COOCH3]+

m/z 89

α-Cleavage (C2-C3)

Fragment B
[Cyclopropyl-CH2]+

m/z 55

α-Cleavage (C2-C3)

Fragment C
[Cyclopropyl-CH2-CH(OH)]+

m/z 85

Loss of Carbomethoxy

Neutral Radical
[Cyclopropyl-CH2]•

Fragment D
[C3H5]+ (Allyl/Cyclopropyl)

m/z 41

-CH2 (Rearrangement)

Neutral Radical
•CH(OH)COOCH3

Neutral Radical
•COOCH3

Click to download full resolution via product page

Caption: Competitive fragmentation pathways of Methyl 3-cyclopropyl-2-hydroxypropanoate
under 70 eV EI.

Experimental Protocol: GC-MS Identification
To validate the identity of this compound, follow this standardized protocol. This workflow

ensures separation from potential synthesis byproducts (e.g., linear alkenes).

Step 1: Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

Derivatization (Optional but Recommended): Add 50 µL of BSTFA + 1% TMCS to 100 µL of

sample. Incubate at 60°C for 30 mins. Why? This prevents peak tailing caused by the free

hydroxyl group interacting with the GC liner.
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Step 2: GC Parameters
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Split 20:1, 250°C.

Oven Program:

Hold at 60°C for 1 min.

Ramp 15°C/min to 280°C.

Hold 5 mins.

Step 3: MS Parameters[9]
Source Temp: 230°C.

Quad Temp: 150°C.

Scan Range: m/z 35 – 350.

Threshold: 100 counts.

Step 4: Data Interpretation Criteria
For a positive ID, the spectrum must meet these criteria:

Retention Time: Matches standard (approx. 8-10 min on DB-5ms depending on flow).

Key Ion Ratios (Native):

m/z 89 (Base Peak or >80%)

m/z 55 (>50%)

m/z 41 (>40%)[1]
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m/z 144 (<5%, often barely visible)

Key Ion Ratios (TMS-Derivative):

m/z 73 (Base Peak)

m/z 201 ([M-15]

, diagnostic for TMS methyl loss)

m/z 147 (Rearrangement ion characteristic of polysiloxanes/TMS esters)

Distinguishing from Isomers
A critical risk in drug development is confusing the cyclopropyl moiety with isomeric

unsaturated chains (e.g., methyl 2-hydroxy-4-pentenoate).

Diagnostic Feature Cyclopropyl Compound Unsaturated Isomer (Alkene)

m/z 55 Intensity
High (Stable

cyclopropylcarbinyl cation)
Medium/Low

m/z 41 Intensity High (Ring fragmentation) High (Allyl cation)

m/z 69 Absent/Low
Present (if terminal vinyl group

exists)

Hydride Abstraction CI (M-1) is prominent CI (M+1) is prominent

Scientific Insight: The presence of the cyclopropyl ring often results in a higher abundance of

m/z 55 compared to linear alkene isomers due to the resonance stabilization of the

cyclopropylcarbinyl cation before it rearranges to the allyl cation.

References
Fragmentation of Alpha-Hydroxy Esters: McLafferty, F. W., & Turecek, F. (1993).
Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -
cleavage mechanisms).
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spectrometry of cyclopropyl compounds. Tetrahedron, 24(4), 1415-1426. Link

General Lipid/Ester Protocols: Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid

Derivatives. Lipid Maps. Link

Derivatization Techniques: Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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